Boc-Dab-OMe.HCl
Description
Boc-Dab-OMe.HCl (CAS 114559-25-0), systematically named methyl (R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate hydrochloride, is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. Its structure features:
- A Boc (tert-butyloxycarbonyl) group protecting the β-amino group of 2,3-diaminopropionic acid (Dap).
- A methyl ester group at the carboxyl terminus.
- A hydrochloride salt form enhancing stability and solubility in polar solvents .
This compound serves as a versatile building block due to its dual functional groups, enabling selective deprotection and coupling in multi-step syntheses. Its molecular formula is C₉H₁₉ClN₂O₄, with a molecular weight of 254.71 g/mol .
Properties
Molecular Formula |
C10H21ClN2O4 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m0./s1 |
InChI Key |
XVZVKSUGOKHVGF-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dab-OMe.HCl typically involves the protection of the amino group of 2,3-diaminopropionic acid with a Boc group, followed by esterification with methanol to form the methyl ester. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) for the protection step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-Dab-OMe.HCl undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using bases like sodium hydroxide.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Sodium hydroxide in water or methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Deprotection: 2,3-diaminopropionic acid.
Ester Hydrolysis: Boc-Dab-OH.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Boc-Dab-OMe.HCl is widely used in peptide synthesis as a building block.
Biology: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors or substrates. These peptides are used to study enzyme kinetics and mechanisms .
Medicine: The compound is used in the development of peptide-based drugs. Peptides containing 2,3-diaminopropionic acid residues have shown potential in targeting specific receptors and enzymes, making them useful in drug design .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of handling make it a preferred choice for industrial applications .
Mechanism of Action
The mechanism of action of Boc-Dab-OMe.HCl is primarily related to its role in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. The methyl ester allows for easy incorporation into peptides. Upon deprotection, the free amino group can participate in various biochemical reactions, including enzyme catalysis and receptor binding .
Comparison with Similar Compounds
Structural Analogues in the Diaminopropionic Acid Family
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Boc-Dab-OMe.HCl | 114559-25-0 | C₉H₁₉ClN₂O₄ | 254.71 | Boc-protected β-amino, methyl ester, hydrochloride salt |
| H-Dap-OH·HCl | 1482-97-9 | C₃H₈N₂O₂·HCl | 154.57 | Unprotected α- and β-amino groups; free carboxylic acid |
| Z-D-Dap-OMe.HCl | 96192-93-7 | C₁₂H₁₆ClN₂O₄ | 288.73 | Benzyloxycarbonyl (Z) protection instead of Boc; similar esterification |
| Fmoc-D-Dab(Boc)-OH | 114360-56-4 | C₂₄H₂₈N₂O₆ | 440.49 | Fmoc-protected α-amino, Boc-protected β-amino; free carboxylic acid |
| H-D-Dab(Boc)-OMe·HCl | 1052649-77-0 | C₁₀H₂₁ClN₂O₄ | 268.74 | Extended carbon chain (butanoate vs. propanoate); Boc-protected γ-amino |
Key Observations :
- Protection Strategy: this compound uses acid-labile Boc protection, whereas Z-D-Dap-OMe.HCl requires hydrogenolysis for deprotection . Fmoc-D-Dab(Boc)-OH employs base-labile Fmoc, suitable for orthogonal protection in solid-phase synthesis .
- Solubility: The hydrochloride salt enhances water solubility compared to non-salt forms (e.g., H-Dap(Boc)-OH, CAS 74536-29-1) .
- Reactivity : The methyl ester in this compound allows ester-to-amide conversion, critical for peptide elongation, unlike free carboxylic acid derivatives like Fmoc-D-Dab(Boc)-OH .
Functional Analogues in Other Amino Acid Families
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences from this compound |
|---|---|---|---|---|
| H-Lys(Boc)-OMe.HCl | 2389-48-2 | C₁₂H₂₅ClN₂O₄ | 296.79 | Lysine backbone with Boc-protected ε-amino; longer chain |
| H-Orn(Boc)-OMe.HCl | 2480-96-8 | C₁₁H₂₃ClN₂O₄ | 282.76 | Ornithine backbone; shorter chain than lysine |
| H-Aib-OMe.HCl | 15028-41-8 | C₅H₁₂ClNO₂ | 153.61 | Non-natural α-aminoisobutyric acid; no side-chain amino |
Key Observations :
- Backbone Length: this compound’s diaminopropionic acid backbone is shorter than lysine/ornithine derivatives, affecting peptide conformation and flexibility .
- Side-Chain Functionality: Unlike H-Aib-OMe.HCl, this compound has two amino groups, enabling bifunctional coupling .
Biological Activity
Boc-Dab-OMe.HCl, chemically known as N-alpha-t-Butyloxycarbonyl-2,4-diaminobutyric acid methyl ester hydrochloride, is a compound widely utilized in biological research, particularly in the synthesis of peptides. Its unique structure and properties make it a valuable tool in enzyme inhibition studies and drug design.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which allows for selective reactions during peptide synthesis. The methyl ester at the carboxylic acid position enhances solubility and stability, crucial for biological applications. The hydrochloride salt form further increases its usability in various chemical environments.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several steps that can be optimized using organic solvents like dichloromethane and reagents such as diisopropylethylamine. The following table outlines common reactions associated with this compound:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Deprotection | Trifluoroacetic acid | Dichloromethane |
| Ester Hydrolysis | Sodium hydroxide | Water or methanol |
| Substitution | Various nucleophiles | Basic or acidic conditions |
These reactions facilitate the incorporation of Boc-Dab-OMe into peptide chains, making it a versatile building block in organic synthesis and medicinal chemistry.
Biological Applications
This compound is primarily employed for synthesizing peptides that act as enzyme inhibitors or substrates. These peptides are significant for studying enzyme kinetics and mechanisms. Research has shown that compounds containing 2,4-diaminobutyric acid residues can target specific receptors and enzymes, contributing to drug design efforts.
Case Studies
- Enzyme Inhibition Studies : A study demonstrated that peptides synthesized using this compound effectively inhibited specific enzymes, providing insights into their kinetic properties and potential therapeutic applications .
- Protein-Protein Interactions : Research involving this compound focused on its role in understanding protein-protein interactions by strategically placing this compound within peptide sequences to investigate binding sites and mechanisms of complex formation.
- Drug Design : The unique structural features of this compound allow for stable peptide bond formation while enabling post-synthetic modifications that can enhance biological activity. This characteristic is particularly valuable in developing new therapeutic strategies .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Boc-Dap-OMe.HCl | Similar structure but different amino acid residue | Different properties due to D-amino acid presence |
| Fmoc-Dab-OMe.HCl | Uses Fmoc protecting group instead of Boc | Offers different reactivity profiles |
| Boc-Lys-OMe.HCl | Contains lysine instead of 2,4-diaminobutyric acid | Variation in side chain properties |
| H-D-Dab(Boc)-Ome HCl | D-enantiomer of Dab; resistant to enzymatic degradation | Provides insights into chirality effects |
This compound stands out due to its unique 2,4-diaminobutyric acid structure, allowing for additional sites for chemical modification. This characteristic makes it particularly advantageous for synthesizing complex peptides and proteins requiring precise structural configurations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
